molecular formula C15H23N5 B15047872 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B15047872
M. Wt: 273.38 g/mol
InChI Key: XKSCBNSFMRXPDA-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclopentyl group and an isopropyl group attached to the pyrazole rings

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C15H23N5/c1-12(2)19-11-14(9-18-19)16-7-13-8-17-20(10-13)15-5-3-4-6-15/h8-12,15-16H,3-7H2,1-2H3

InChI Key

XKSCBNSFMRXPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced by reacting the pyrazole intermediate with cyclopentanone in the presence of a base such as sodium hydride.

    Alkylation: The final step involves the alkylation of the pyrazole derivative with isopropyl bromide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A pyrazole derivative with a morpholine group.

    1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol: A pyrazole derivative with a phenyl group and a hydroxyl group.

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of cyclopentyl and isopropyl groups attached to the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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